17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epristeride is a synthetic androstane steroid that functions as a 5α-reductase inhibitor. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland. Epristeride works by decreasing the production of dihydrotestosterone (DHT), an androgen sex hormone, in specific parts of the body such as the prostate gland .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epristeride involves several steps. One common method starts with the oxidation of the acetyl group in progesterone to form a carboxylic acid. This is followed by a series of reactions including the formation of an intermediate, which is then treated with tert-butylamine to yield Epristeride .
Industrial Production Methods
Industrial production of Epristeride typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The preparation method is designed to be simple and easy to implement, with good stability and high operability .
化学反应分析
Types of Reactions
Epristeride undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of progesterone.
Hydrolysis: Intermediate compounds are often hydrolyzed to form the final product.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Tert-Butylamine: Used in the substitution reaction.
Organic Solvents: Such as ethanol and acetone, are commonly used in the reactions.
Major Products Formed
The major product formed from these reactions is Epristeride itself, with high purity and yield. By-products are minimized through careful control of reaction conditions .
科学研究应用
Epristeride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of steroid chemistry and enzyme inhibition.
Biology: Investigated for its effects on androgen metabolism and prostate cell growth.
Medicine: Primarily used in the treatment of benign prostatic hyperplasia.
Industry: Used in the pharmaceutical industry for the production of medications targeting prostate conditions.
作用机制
Epristeride is a selective, transition-state, non-competitive, irreversible inhibitor of 5α-reductase. It specifically targets the type II isoform of the enzyme. By binding irreversibly to 5α-reductase, Epristeride forms an unproductive complex with the enzyme, the substrate testosterone, and the cofactor NADPH. This prevents the conversion of testosterone to dihydrotestosterone (DHT), thereby reducing DHT levels in the prostate gland and alleviating symptoms of benign prostatic hyperplasia .
相似化合物的比较
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and scalp hair loss.
Dutasteride: Inhibits both type I and type II isoforms of 5α-reductase and is used for similar indications.
Uniqueness
Epristeride is unique in its mechanism of action as it binds irreversibly to 5α-reductase, unlike finasteride and dutasteride, which are competitive inhibitors. This irreversible binding results in a longer-lasting effect on DHT levels .
属性
IUPAC Name |
17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPSMQAHNAZRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861252 |
Source
|
Record name | 17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。